molecular formula C11H11ClO B1416267 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 21413-77-4

3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No. B1416267
CAS RN: 21413-77-4
M. Wt: 194.66 g/mol
InChI Key: MAZWTWNQNWOKGG-UHFFFAOYSA-N
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Description

“3-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is a chemical compound . It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “3-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is C11H11ClO . The average mass is 194.66 Da .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Pathways : Research has explored the synthesis of related benzo[7]annulene derivatives through complex organic reactions, highlighting the chemical versatility and potential applications of these compounds in developing new materials and pharmaceuticals. For example, the synthesis of 6-aminotetrahydrobenzo[7]annulenes has been documented, demonstrating the potential for creating amines from ketone precursors, which could be applicable to 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one derivatives (Learmonth, Proctor, & Scopes, 1997).

  • Crystal Structure Analysis : Studies have also been conducted on the crystal structure and spectral characterization of similar compounds, providing insights into their molecular architecture and electronic properties. This information is crucial for understanding the reactivity and potential applications of these compounds in various scientific fields (Edder et al., 2019).

Chemical Properties and Reactions

  • Conformational Analysis : Research into the conformational analysis and transannular reactions of propanobenzo[7]annulene derivatives sheds light on the dynamic behavior of these molecules under different conditions. Such studies are essential for designing molecules with specific properties and functions (Camps et al., 1997).

  • Multicomponent Reactions : The use of multicomponent reactions to synthesize dicarbonitrile derivatives of benzo[7]annulenes highlights the efficiency and versatility of these methodologies in constructing complex molecules. These findings can be applied to the synthesis of this compound derivatives for various applications (Rong et al., 2012).

  • Prins/Friedel–Crafts Cyclization : Innovative synthetic routes, such as the cascade intramolecular Prins/Friedel–Crafts cyclization, have been developed for the synthesis of tetralin-ols and benzo[7]annulen-ols. These methodologies could be adapted for synthesizing chlorinated derivatives of benzo[7]annulenes, offering new avenues for chemical synthesis and material science research (Zheng, Meng, & Wang, 2021).

properties

IUPAC Name

3-chloro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZWTWNQNWOKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651236
Record name 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21413-77-4
Record name 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 2
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 3
Reactant of Route 3
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 4
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 5
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 6
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

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